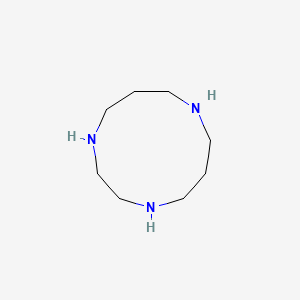
1,4,8-Triazacycloundecane
Übersicht
Beschreibung
1,4,8-Triazacycloundecane is a cyclic polyamine compound that features three nitrogen atoms within an eleven-membered ring. This compound is part of the broader class of triazacycloalkanes, which are known for their ability to form stable complexes with various metal ions. The unique structure of this compound allows it to act as a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,8-Triazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors. For instance, the cyclization of linear tosylamides over potassium carbonate has been reported as an effective method . Another method involves the Richman-Atkins cyclization, which is a well-known procedure for synthesizing macrocyclic polyamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8-Triazacycloundecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as iron(II) and manganese(II).
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and a nucleophile.
Major Products
Wissenschaftliche Forschungsanwendungen
1,4,8-Triazacycloundecane has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a ligand to form stable metal complexes, which are studied for their magnetic and catalytic properties.
Medicinal Chemistry: The compound’s ability to form complexes with metal ions makes it a potential candidate for drug delivery systems and diagnostic agents.
Industrial Applications: Its metal complexes are explored for use in catalysis and material science.
Wirkmechanismus
The mechanism of action of 1,4,8-Triazacycloundecane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the ring donate electron pairs to the metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or magnetic behavior, depending on the metal ion involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclodecane: A ten-membered ring with three nitrogen atoms, similar in structure but with a smaller ring size.
1,4,7-Trimethyl-1,4,7-Triazacycloundecane: A derivative with methyl groups attached to the nitrogen atoms.
1,4,8-Triisopropyl-1,4,8-Triazacycloundecane: A derivative with isopropyl groups attached to the nitrogen atoms.
Uniqueness
1,4,8-Triazacycloundecane is unique due to its eleven-membered ring structure, which provides a larger cavity for metal ion coordination compared to smaller rings like 1,4,7-Triazacyclodecane. This larger cavity can accommodate larger metal ions or allow for the formation of binuclear complexes, enhancing its versatility in coordination chemistry .
Eigenschaften
IUPAC Name |
1,4,8-triazacycloundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-3-9-4-2-6-11-8-7-10-5-1/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITZWEITCIOIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B3262951.png)

![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)



![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)
